

# Application Notes and Protocols for SBC-110736 in Mouse Models

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## Compound of Interest

Compound Name: SBC-110736

Cat. No.: B15573659

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## Introduction

**SBC-110736** is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol metabolism, and its inhibition is a clinically validated approach for lowering low-density lipoprotein cholesterol (LDL-C). By binding to and promoting the degradation of LDL receptors (LDLR) in the liver, PCSK9 reduces the clearance of LDL-C from the bloodstream. **SBC-110736**, by inhibiting PCSK9, is expected to increase the number of LDL receptors on the surface of hepatocytes, thereby enhancing LDL-C uptake and lowering circulating LDL-C levels.

Beyond its role in cholesterol regulation, **SBC-110736** has also been noted to modulate inflammatory pathways. It has been shown to reduce the release of double-stranded DNA (dsDNA) from keratinocytes induced by UVB radiation and to inhibit the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway in macrophages. This suggests a potential role for **SBC-110736** in inflammatory and autoimmune conditions where the cGAS-STING pathway is implicated.

These application notes provide a detailed overview of the in vivo use of **SBC-110736** in mouse models, including recommended dosing, administration protocols, and relevant signaling pathways.

## Quantitative Data Summary

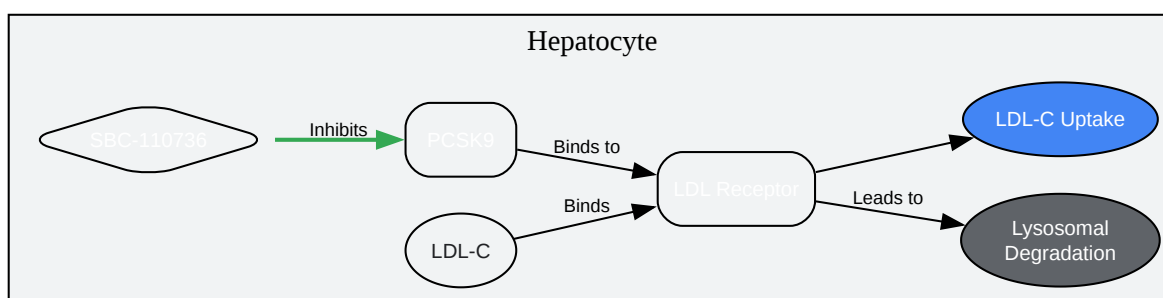
The following table summarizes the reported in vivo efficacy of **SBC-110736** in a hypercholesterolemic mouse model.

Parameter	Mouse Model	Treatment Group	Duration	Result	Reference
Total Cholesterol Reduction	Male C57BL/6 mice on a high-fat diet	SBC-110736	2 weeks	38% reduction vs. high-fat diet control	<a href="#">[1]</a>
Return to Normal Cholesterol Levels	Male C57BL/6 mice on a high-fat diet	SBC-110736	2 weeks	50% reduction towards regular diet cholesterol levels	<a href="#">[1]</a>

## Signaling Pathways

### PCSK9 Signaling Pathway

The diagram below illustrates the mechanism of action of **SBC-110736** in the context of the PCSK9 signaling pathway.

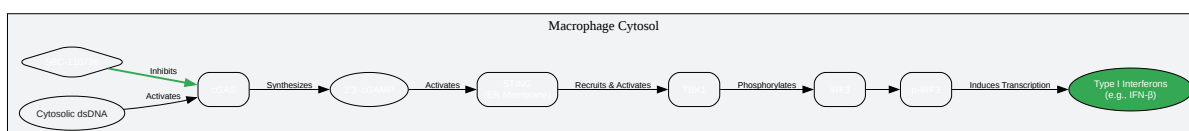


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Caption: Mechanism of action of **SBC-110736** on the PCSK9 pathway.

## cGAS-STING Signaling Pathway

The following diagram illustrates the cGAS-STING signaling pathway, which can be inhibited by **SBC-110736**.



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Caption: **SBC-110736** inhibits the cGAS-STING signaling pathway.

## Experimental Protocols

While the exact dosage and administration route for the specific in vivo study mentioned in the initial search results are not publicly available, the following protocols are based on common practices for administering small molecule inhibitors to mice in similar studies. Researchers should perform dose-response studies to determine the optimal dosage for their specific mouse model and experimental goals.

## Formulation of **SBC-110736** for In Vivo Administration

Objective: To prepare a stable and injectable formulation of **SBC-110736** for administration to mice.

Materials:

- **SBC-110736** powder
- Dimethyl sulfoxide (DMSO)

- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer

#### Procedure:

- Vehicle Preparation: A common vehicle for hydrophobic small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is:
  - 5-10% DMSO
  - 30-40% PEG300
  - 5% Tween 80
  - 45-60% Sterile Saline or PBS
- Solubilization:
  - Weigh the required amount of **SBC-110736**.
  - In a sterile microcentrifuge tube, first, dissolve the **SBC-110736** powder in DMSO.
  - Add PEG300 and Tween 80 and vortex thoroughly.
  - Finally, add the sterile saline or PBS to the desired final volume and vortex again to ensure a homogenous solution. The final solution should be clear. If precipitation occurs, gentle warming may be necessary. Prepare fresh on the day of administration.

## Administration of **SBC-110736** to Mice

Objective: To administer the formulated **SBC-110736** to mice via oral gavage or intraperitoneal injection.

Animal Model: C57BL/6 mice are a commonly used strain for metabolic studies. For hypercholesterolemia studies, mice can be fed a high-fat diet for a specified period before and during treatment.

Materials:

- Prepared **SBC-110736** formulation
- Animal scale
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
- 1 mL syringes

Procedure:

- Weigh each mouse to determine the correct volume of the formulation to administer based on the desired mg/kg dose.
- Draw the calculated volume of the **SBC-110736** formulation into a 1 mL syringe fitted with a gavage needle.
- Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and to straighten the esophagus.
- Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
- Slowly administer the formulation.
- Gently remove the gavage needle and return the mouse to its cage.
- Monitor the animal for any signs of distress.

Materials:

- Prepared **SBC-110736** formulation

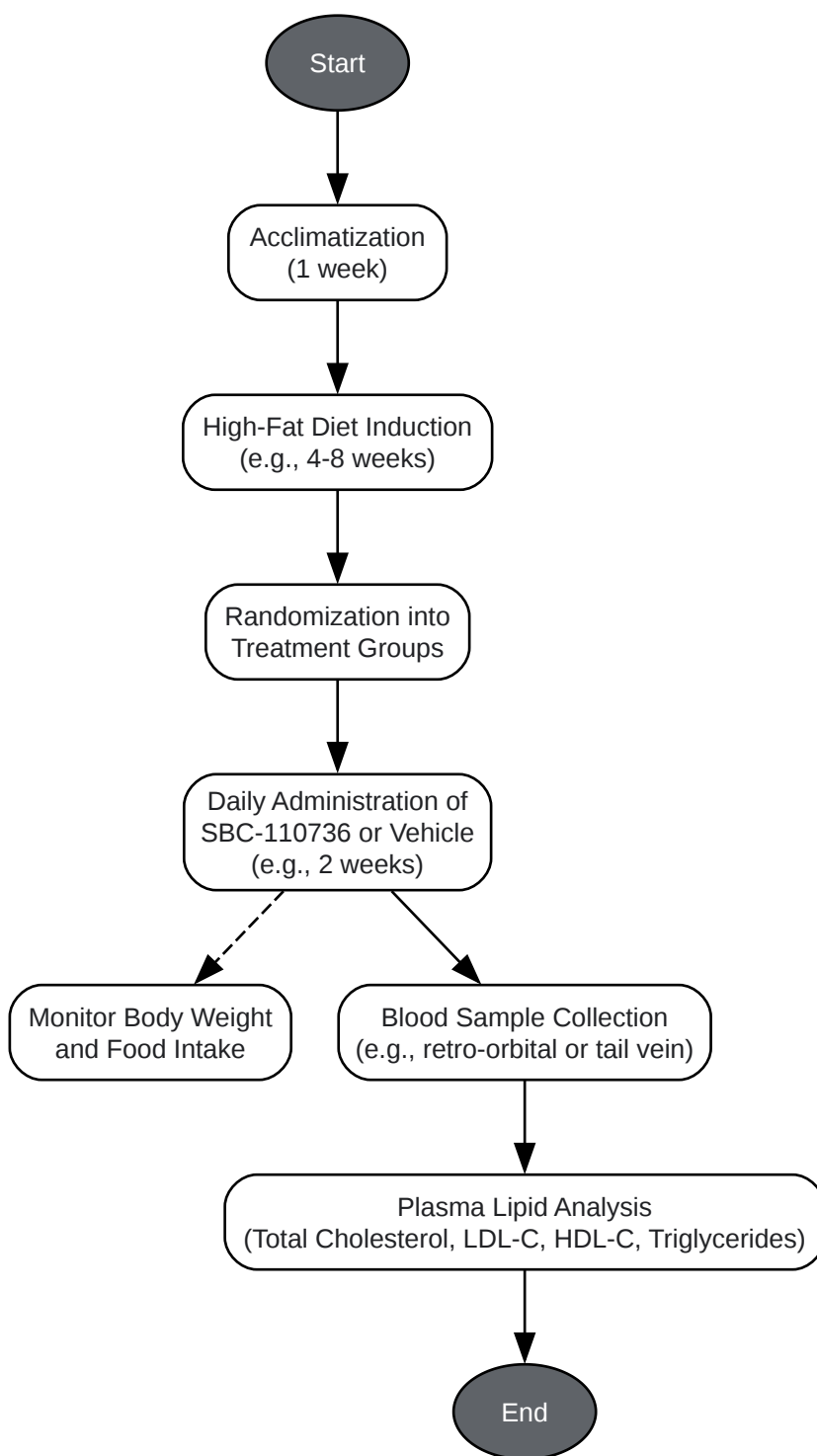
- Animal scale
- Sterile 25-27 gauge needles
- 1 mL sterile syringes

#### Procedure:

- Weigh each mouse to determine the correct injection volume.
- Draw the calculated volume of the **SBC-110736** formulation into a sterile 1 mL syringe.
- Gently restrain the mouse, exposing the abdomen.
- Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle. Be careful to avoid puncturing the internal organs.
- Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or the bladder.
- Slowly inject the formulation into the peritoneal cavity.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any adverse reactions.

## Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **SBC-110736** in a diet-induced hypercholesterolemia mouse model.



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## References

- 1. WO2014150395A1 - Anti-pcsk9 compounds and methods for the treatment and/or prevention of cardiovascular diseases - Google Patents [patents.google.com]
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